molecular formula C6H10FNO3 B13434110 Methyl 2-(2-fluoropropanoylamino)acetate

Methyl 2-(2-fluoropropanoylamino)acetate

Cat. No.: B13434110
M. Wt: 163.15 g/mol
InChI Key: APMRESWUYDYLQT-UHFFFAOYSA-N
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Description

Methyl 2-(2-fluoropropanoylamino)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group and a fluorinated amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-fluoropropanoylamino)acetate typically involves the reaction of 2-fluoropropanoic acid with methyl glycinate. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the ester bond. The reaction can be represented as follows:

2-fluoropropanoic acid+methyl glycinateMethyl 2-(2-fluoropropanoylamino)acetate+water\text{2-fluoropropanoic acid} + \text{methyl glycinate} \rightarrow \text{this compound} + \text{water} 2-fluoropropanoic acid+methyl glycinate→Methyl 2-(2-fluoropropanoylamino)acetate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as sulfuric acid or other strong acids may be used to accelerate the esterification reaction. The reaction mixture is typically heated to a specific temperature to optimize the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-fluoropropanoylamino)acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2-fluoropropanoic acid and methyl glycinate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding alcohol.

    Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Hydrolysis: 2-fluoropropanoic acid and methyl glycinate.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2-fluoropropanoylamino)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its fluorinated moiety.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2-fluoropropanoylamino)acetate involves its interaction with specific molecular targets. The fluorine atom in the compound can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The ester and amide groups can undergo hydrolysis, releasing active intermediates that can interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl acetate: A simple ester with similar reactivity but lacking the fluorinated amide group.

    Ethyl 2-(2-fluoropropanoylamino)acetate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    2-fluoropropanoic acid: The parent acid of the compound, lacking the ester group.

Uniqueness

Methyl 2-(2-fluoropropanoylamino)acetate is unique due to the presence of both a fluorinated amide group and a methyl ester group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C6H10FNO3

Molecular Weight

163.15 g/mol

IUPAC Name

methyl 2-(2-fluoropropanoylamino)acetate

InChI

InChI=1S/C6H10FNO3/c1-4(7)6(10)8-3-5(9)11-2/h4H,3H2,1-2H3,(H,8,10)

InChI Key

APMRESWUYDYLQT-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC(=O)OC)F

Origin of Product

United States

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